PF-04418948 is a potent and selective antagonist of the prostaglandin E receptor 2, commonly referred to as EP2 receptor. Its chemical formula is C23H20FNO5, and it has a molecular weight of 409.41 g/mol. The compound exhibits high selectivity for the EP2 receptor, displaying over 2000-fold selectivity compared to other prostanoid receptors such as EP1, EP3, EP4, DP1, and CRTH2 at a concentration of 10 μM. This selectivity makes PF-04418948 a valuable tool for studying the role of the EP2 receptor in various biological processes and potential therapeutic applications .
PF-04418948 functions primarily through competitive inhibition of prostaglandin E2-induced pathways. In vitro studies have shown that it inhibits the increase in cyclic adenosine monophosphate (cAMP) levels induced by prostaglandin E2 in cells expressing EP2 receptors. The compound has an inhibition constant (K_B) value of approximately 1.8 nM for human EP2 receptors, indicating its high potency. Additionally, it reverses PGE2-induced relaxation in murine tracheal tissues with an IC50 value of 2.7 nM, demonstrating its effectiveness in modulating receptor activity .
PF-04418948 has been characterized for its biological activity in various experimental models. It has shown efficacy in inhibiting PGE2-induced effects in both in vitro and in vivo settings. For example, it attenuates the butaprost-induced cutaneous blood flow response when administered orally to rats. Furthermore, it exhibits significant effects on smooth muscle relaxation and contraction in different tissues, including the human myometrium and murine trachea . Its selective action on the EP2 receptor makes it a promising candidate for further research into conditions influenced by this receptor.
The synthesis of PF-04418948 involves several steps that include the formation of key intermediates followed by coupling reactions to yield the final product. While specific synthetic routes are proprietary to its developers, general methods include:
These methods ensure high purity and yield of the compound suitable for research purposes .
PF-04418948 has potential applications in various fields, particularly in pharmacology and biomedical research. Its primary application lies in studying the role of EP2 receptors in physiological and pathological processes, including inflammation and pain modulation. Additionally, due to its selective antagonism, it may be explored as a therapeutic agent for conditions such as asthma or other respiratory disorders where EP2 receptor activity plays a significant role .
Interaction studies involving PF-04418948 have focused on its selectivity profile against various receptors and enzymes. It demonstrates minimal binding (<30%) to a diverse panel of G protein-coupled receptors (GPCRs) and ion channels at concentrations up to 10 μM, reinforcing its specificity for the EP2 receptor. These studies are crucial for understanding potential off-target effects and optimizing its use in therapeutic contexts .
Several compounds share structural or functional similarities with PF-04418948. Below is a comparison highlighting their unique features:
Compound Name | Structure Type | Selectivity Profile | Notable Activity |
---|---|---|---|
ONO-AE1-259 | Prostaglandin E receptor antagonist | Specific for EP2 but less selective | Modulates bronchial relaxation |
Butaprost | Prostaglandin analog | Selective for EP2 | Induces smooth muscle relaxation |
Latanoprost | Prostaglandin F analog | Primarily targets FP receptors | Used for glaucoma treatment |
Treprostinil | Prostacyclin analog | Targets multiple prostanoid receptors | Used for pulmonary arterial hypertension |
PF-04418948's uniqueness lies in its exceptional selectivity for the EP2 receptor coupled with potent antagonistic properties, making it particularly useful for targeted research without significant off-target interactions .